molecular formula C13H13Cl3O B1149778 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride CAS No. 162733-01-9

1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride

Cat. No.: B1149778
CAS No.: 162733-01-9
M. Wt: 291.60072
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Description

Chair Conformation of the Cyclohexane Ring

The cyclohexane ring adopts a chair conformation to minimize steric strain. Key stereochemical features include:

  • Axial vs. equatorial positions : The bulky 3,4-dichlorophenyl group and carbonyl chloride preferentially occupy equatorial positions to avoid 1,3-diaxial interactions.
  • Substituent orientation :
    • The carbonyl chloride (-COCl) at position 1 adopts an equatorial orientation, reducing torsional strain with axial hydrogens.
    • The 3,4-dichlorophenyl group, due to its planar aromatic structure, may introduce slight distortion in the chair conformation depending on its spatial orientation.

Impact of Chlorine Substituents

  • The electron-withdrawing chlorine atoms on the phenyl ring induce partial positive charges on adjacent carbons, potentially influencing reactivity at the carbonyl chloride site.
  • Steric hindrance from the ortho-chlorine (position 3) may restrict free rotation of the phenyl group relative to the cyclohexane ring.

Energy Landscape

  • Ring-flip energy barrier : Estimated to be ~45 kJ/mol for monosubstituted cyclohexanes, though the exact value for this compound requires experimental validation.
  • Dominant conformer : The chair conformation with both substituents equatorial is thermodynamically favored, as shown in computational models.

Properties

CAS No.

162733-01-9

Molecular Formula

C13H13Cl3O

Molecular Weight

291.60072

Synonyms

1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride

Origin of Product

United States

Preparation Methods

Synthesis of 1-(3,4-Dichlorophenyl)cyclohexanecarboxylic Acid

The carboxylic acid precursor is synthesized via Grignard addition followed by carboxylation :

  • Step 1 : Cyclohexanone reacts with 3,4-dichlorophenylmagnesium bromide to form 1-(3,4-dichlorophenyl)cyclohexanol.

  • Step 2 : Oxidation of the secondary alcohol to the ketone (1-(3,4-dichlorophenyl)cyclohexanone) using Jones reagent.

  • Step 3 : Baeyer-Villiger oxidation to introduce an oxygen moiety, followed by hydrolysis to yield the carboxylic acid.

Chlorination with Thionyl Chloride

The acid is treated with excess thionyl chloride (SOCl₂) in anhydrous diethyl ether or dichloromethane, catalyzed by pyridine to absorb HCl.

Reaction Conditions :

  • Temperature : Reflux (40–60°C)

  • Duration : 8–12 hours

  • Workup : Distillation to remove excess SOCl₂, followed by washing with ice-cold 5% HCl and saturated NaHCO₃.

Yield : ~70–85% (extrapolated from analogous acyl chloride syntheses).

Method 2: Oxalyl Chloride Approach

Carboxylic Acid Activation

Oxalyl chloride ((COCl)₂) offers a milder alternative to SOCl₂, particularly for acid-sensitive substrates.

Procedure :

  • The carboxylic acid is suspended in dichloromethane under nitrogen.

  • Oxalyl chloride is added dropwise at 0°C, followed by warming to room temperature.

  • Molecular sieves (Type 3A) are employed to adsorb HCl, enhancing reaction efficiency.

Advantages :

  • Lower reaction temperatures (0–25°C).

  • Reduced side reactions due to controlled HCl release.

Yield : ~65–80% (based on oxadiazole-quinoxaline syntheses).

Method 3: Phosphorus Pentachloride (PCl₅) Method

High-Temperature Chlorination

PCl₅ provides a robust chlorinating agent suitable for sterically hindered acids:

  • Conditions : Refluxing toluene (110°C), 6–8 hours.

  • Stoichiometry : 1.2 equivalents of PCl₅ per carboxylic acid group.

Limitations :

  • Requires rigorous moisture exclusion.

  • Generates POCl₃ as a byproduct, necessitating careful distillation.

Yield : ~60–75% (inferred from acyl chloride literature).

Comparative Analysis of Methods

Parameter Thionyl Chloride Oxalyl Chloride PCl₅
Reaction Temp. 40–60°C0–25°C110°C
Byproduct SO₂, HClCO, CO₂POCl₃
Yield 70–85%65–80%60–75%
Scalability HighModerateModerate
Cost LowHighModerate

Optimal Choice : Thionyl chloride is preferred for large-scale synthesis due to cost and efficiency, while oxalyl chloride suits acid-sensitive intermediates.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 1.50–1.85 (m, cyclohexane protons), 7.30–7.45 (m, aromatic protons from dichlorophenyl).

  • ¹³C NMR : δ 170.5 (C=O), 134.2–128.7 (aromatic carbons), 45.2 (cyclohexane quaternary carbon).

Infrared (IR) Spectroscopy

  • Strong absorption at 1790 cm⁻¹ (C=O stretch of acyl chloride).

  • C-Cl stretches at 750 cm⁻¹ (aromatic) and 550 cm⁻¹ (aliphatic).

Mass Spectrometry

  • LC-MS : [M+H]⁺ at m/z 317 (calculated for C₁₃H₁₁Cl₃O⁺).

Industrial and Scale-Up Considerations

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile, dichloromethane) improve reagent solubility.

  • Molecular sieves (Type 3A) enhance yields by sequestering water and HCl .

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares key structural and physicochemical properties of 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Biological Activity
This compound C₁₃H₁₁Cl₃O 289.59 Carbonyl chloride, dichlorophenyl High acylating potential
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile C₁₀H₆Cl₂N 223.07 Carbonitrile, dichlorophenyl Electrophilic nitrile for cyanation
1-(3,4-Dichlorophenyl)-4-ethylcyclohexanol C₁₄H₁₈Cl₂O 273.20 Hydroxyl, ethylcyclohexane Steric hindrance; potential CNS modulation
Linuron metabolite (DCU) C₇H₆Cl₂N₂O 205.04 Urea, dichlorophenyl Antiandrogenic (AR antagonist, IC₅₀ = 2.8 μM)

Key Observations :

  • Reactivity: The carbonyl chloride group in the target compound distinguishes it from nitriles (e.g., 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile) and alcohols (e.g., 4-ethylcyclohexanol derivative). This group enables rapid reactions with amines or alcohols to form stable derivatives, unlike the urea-based linuron metabolites, which rely on hydrogen bonding for receptor interactions .
  • Biological Activity: Linuron and its metabolites, such as 1-(3,4-dichlorophenyl) urea (DCU), exhibit antiandrogenic effects via androgen receptor (AR) antagonism and steroidogenesis inhibition.

Biological Activity

1-(3,4-Dichlorophenyl)cyclohexanecarbonyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

  • Chemical Formula : C13H12Cl2O
  • Molecular Weight : 267.14 g/mol
  • CAS Number : 162733-01-9

The compound features a cyclohexane ring substituted with a dichlorophenyl group and a carbonyl chloride moiety, which contributes to its reactivity and biological activity.

This compound primarily functions as an acylating agent. Its biological activity is largely attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as carbonic anhydrases (CAs), which play critical roles in physiological processes including respiration and acid-base balance .
  • Receptor Interaction : It exhibits affinity for several receptors, influencing neurotransmitter systems and potentially impacting conditions like depression and anxiety through modulation of serotonin receptors .

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial activities. For instance, structural analogs have been investigated for their efficacy against resistant bacterial strains. The mechanism involves disrupting bacterial DNA replication by inhibiting essential enzymes such as DNA gyrase.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that the compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Inhibition of cell proliferation
Normal Fibroblasts>50Minimal cytotoxicity

Study on Antibacterial Activity

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Research on Carbonic Anhydrase Inhibition

Inhibition studies have revealed that this compound acts as a moderate inhibitor of human carbonic anhydrases (hCAs), particularly isoforms I and II. This inhibition is relevant for therapeutic strategies targeting conditions like glaucoma and obesity due to the role of CAs in regulating bicarbonate levels .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. Preliminary studies indicate that the compound undergoes hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via chlorination of its carboxylic acid precursor, 4-(3,4-dichlorophenyl)cyclohexanecarboxylic acid , using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Optimization involves:

  • Solvent selection : Anhydrous dichloromethane or toluene to minimize hydrolysis.
  • Catalytic additives : A drop of dimethylformamide (DMF) to accelerate the reaction.
  • Temperature control : 0–5°C to suppress side reactions.
  • Purification : Distillation or recrystallization under inert conditions.
  • Yield monitoring : Gas chromatography (GC) or nuclear magnetic resonance (NMR) to assess purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : A strong C=O stretch near 1800 cm⁻¹ confirms the acyl chloride group.
  • ¹H/¹³C NMR : Distinct signals for the cyclohexane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). The dichlorophenyl group’s electron-withdrawing effect deshields adjacent carbons.
  • Mass spectrometry (MS) : Molecular ion peak at m/z 302 (C₁₃H₁₂Cl₃O⁺) with fragmentation patterns reflecting the cyclohexane and dichlorophenyl moieties.
  • X-ray crystallography : Resolves steric effects of the cyclohexane ring .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhaling HCl vapors released during hydrolysis.
  • Storage : Inert atmosphere (argon) and moisture-free containers (e.g., sealed ampules).
  • Emergency protocols : Neutralize spills with sodium bicarbonate and consult safety data sheets (SDS) for related carbonyl chlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for nucleophilic acyl substitution reactions involving this compound?

  • Methodological Answer :

  • Controlled solvent studies : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene).
  • Steric analysis : Use computational models (e.g., DFT) to evaluate steric hindrance from the cyclohexane ring.
  • Kinetic profiling : Monitor reaction progress via HPLC to identify intermediate species.
  • Cross-validation : Compare results with structurally analogous compounds like 1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride .

Q. What computational approaches predict the stereoelectronic effects of the 3,4-dichlorophenyl group on the carbonyl chloride’s reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic hotspots (e.g., carbonyl carbon).
  • Frontier Molecular Orbital (FMO) analysis : Locate the LUMO to predict nucleophilic attack sites.
  • Molecular dynamics (MD) : Simulate solvent interactions to assess steric accessibility.
  • Benchmarking : Validate against experimental data from PubChem or ChemIDplus .

Q. How does the cyclohexane ring’s conformation influence hydrolysis kinetics?

  • Methodological Answer :

  • Kinetic studies : Conduct pH-dependent hydrolysis at 25–60°C, monitored by IR or NMR.
  • Conformational analysis : Compare chair vs. boat conformers via X-ray or NOESY experiments.
  • Activation energy calculation : Use Arrhenius plots to correlate ring strain with hydrolysis rates.
  • Comparative analysis : Reference stability data for 1-(3,4-dichlorophenyl)-4-ethylcyclohexanol to isolate steric/electronic contributions .

Q. What strategies mitigate competing side reactions during amide synthesis from this acyl chloride?

  • Methodological Answer :

  • In situ derivatization : React with amines immediately after synthesis to minimize hydrolysis.
  • Low-temperature protocols : Perform reactions at –20°C to slow unwanted side reactions.
  • Selective quenching : Use scavengers (e.g., molecular sieves) to absorb liberated HCl.
  • Stoichiometric control : Employ excess amine (1.2–1.5 equivalents) to ensure complete conversion.
  • Case study : Apply methods validated for 1-(3-chlorophenyl)cyclopropanamine hydrochloride .

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